molecular formula C7H7NO2 B3317289 2-Hydroxy-1-(2-pyridyl)ethanone CAS No. 95836-52-5

2-Hydroxy-1-(2-pyridyl)ethanone

Cat. No.: B3317289
CAS No.: 95836-52-5
M. Wt: 137.14 g/mol
InChI Key: BQQLUQRZQOODGQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxy-1-(2-pyridyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-pyridinecarboxaldehyde with glycolic acid under acidic conditions . The reaction typically proceeds as follows: [ \text{2-Pyridinecarboxaldehyde} + \text{Glycolic Acid} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-1-(2-pyridyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Pyridine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino alcohols.

Mechanism of Action

The mechanism of action of 2-Hydroxy-1-(2-pyridyl)ethanone involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical processes, influencing enzyme activity and other cellular functions .

Comparison with Similar Compounds

  • 2-Hydroxy-1-(3-pyridyl)ethanone
  • 2-Hydroxy-1-(4-pyridyl)ethanone
  • 2-Hydroxy-1-(2-thiazolyl)ethanone

Comparison: 2-Hydroxy-1-(2-pyridyl)ethanone is unique due to its specific pyridine ring position, which influences its reactivity and binding properties. Compared to its analogs, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for targeted research applications .

Properties

IUPAC Name

2-hydroxy-1-pyridin-2-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c9-5-7(10)6-3-1-2-4-8-6/h1-4,9H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQQLUQRZQOODGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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